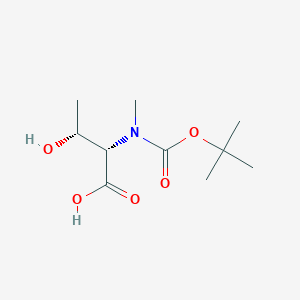

Boc-N-methyl-L-threonine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZARPGSOCYMJ-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426687 | |

| Record name | Boc-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101759-72-2 | |

| Record name | Boc-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-methyl-L-threonine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-N-methyl-L-threonine is a valuable synthetic amino acid derivative extensively utilized in peptide synthesis and drug development. The incorporation of a methyl group at the alpha-amino position and the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group impart unique conformational constraints and enhanced stability to peptides. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It also details experimental protocols for its preparation and analysis, and discusses its applications in the development of therapeutic peptides. While specific experimental data for some properties of this compound are not widely available in public literature, this guide consolidates known information and provides generalized protocols applicable to this compound.

Chemical Properties and Structure

This compound, systematically named (2S,3R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid, is a white crystalline powder. The presence of the Boc protecting group enhances its solubility in organic solvents commonly used in peptide synthesis.[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be used with caution.

| Property | Value | Source |

| CAS Number | 101759-72-2 | [1] |

| Molecular Formula | C₁₀H₁₉NO₅ | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | 360 °C (predicted) | - |

| Density | 1.182 g/cm³ (predicted) | - |

| Flash Point | 171 °C (predicted) | - |

| Solubility | Soluble in many organic solvents. Slightly soluble in water.[2] | - |

| Storage | 0-8 °C | [1] |

Structural Information

The structure of this compound features a chiral center at both the alpha and beta carbons, with the L-configuration at the alpha-carbon. The N-methylation and the bulky Boc group introduce significant steric hindrance, which influences the reactivity of the amino group and the conformational flexibility of peptides incorporating this residue.

| Identifier | String |

| IUPAC Name | (2S,3R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid |

| SMILES | C--INVALID-LINK--O)N(C)C(=O)OC(C)(C)C">C@HO |

| InChI | InChI=1S/C10H19NO5/c1-6(12)7(11(2)9(14)16-10(3,4)5)8(13)15/h6-7,12H,1-5H3,(H,13,15)/t6-,7+/m0/s1 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in two main steps: the protection of L-threonine with a Boc group, followed by the N-methylation of the resulting Boc-L-threonine.

Synthesis of the Precursor: Boc-L-threonine

Reaction Scheme:

Caption: Synthesis of Boc-L-threonine.

Experimental Protocol:

A general procedure for the synthesis of Boc-L-threonine is as follows[3]:

-

Dissolve L-threonine in a mixture of water and a suitable organic solvent such as methanol or dioxane.

-

Add sodium bicarbonate (NaHCO₃) to the solution to create a basic environment.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Stir the mixture at room temperature for several hours to days until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, remove the organic solvent under reduced pressure.

-

Acidify the aqueous layer with a suitable acid (e.g., citric acid or KHSO₄) to a pH of approximately 2-3.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield Boc-L-threonine, typically as a white solid.

N-methylation of Boc-L-threonine

Reaction Scheme:

Caption: N-methylation of Boc-L-threonine.

Experimental Protocol:

A general protocol for the N-methylation of Boc-protected amino acids using sodium hydride and methyl iodide is described below. This method can be adapted for Boc-L-threonine.

Materials:

-

Boc-L-threonine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard workup and purification reagents (e.g., water, ethyl acetate, hydrochloric acid, brine, sodium sulfate)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), suspend Boc-L-threonine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Carefully add sodium hydride (NaH) portion-wise to the suspension. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir until the gas evolution ceases.

-

Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture in an ice bath and cautiously quench the excess NaH by the slow addition of water or isopropanol followed by water.

-

Remove the THF under reduced pressure.

-

Add water to the residue and wash with a nonpolar solvent like hexanes to remove the mineral oil.

-

Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Analytical Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound. Chiral HPLC can be employed to determine the enantiomeric purity.

General HPLC Method:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%).

-

Detection: UV detection at a wavelength of approximately 210-220 nm.

Spectroscopic Data

Expected Spectroscopic Features:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.7-3.0 ppm), the threonine methyl group (doublet), and the α- and β-protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the N-methyl carbon, and the carbons of the threonine backbone. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, C-H stretches, and the C=O stretches of the carbamate and carboxylic acid. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 234. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). |

Applications in Research and Drug Development

This compound is a crucial building block in the synthesis of peptides with enhanced therapeutic properties.[1] The N-methylation of the peptide backbone can:

-

Increase Proteolytic Stability: The methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Enhance Membrane Permeability: N-methylation can disrupt the network of hydrogen bonds in the peptide backbone, leading to a more lipophilic character and improved ability to cross cell membranes.

-

Modulate Conformation: The restricted rotation around the Cα-N bond due to the methyl group can lock the peptide into a specific bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[4][5]

These properties make this compound a valuable component in the design of peptide-based drugs for a wide range of therapeutic areas.

Signaling Pathways

While there is no direct evidence in the literature of this compound itself being involved in specific signaling pathways, its parent amino acid, L-threonine, has been shown to influence key cellular signaling cascades. L-threonine can regulate cell proliferation and differentiation through pathways involving PI3K/Akt, MAPKs, and mTOR.

Given that this compound is used to create modified peptides, these peptides are often designed to interact with and modulate specific biological pathways implicated in disease. The unique properties conferred by the N-methyl-threonine residue can be critical for the efficacy of these peptide drugs in targeting their respective signaling pathways.

Caption: Potential modulation of cellular signaling pathways.

Conclusion

This compound is a synthetic amino acid derivative of significant interest to researchers in peptide chemistry and drug development. Its unique structural features provide a powerful tool for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. While a comprehensive public database of its experimental physicochemical and spectroscopic data is currently lacking, this guide provides a foundational understanding of its properties, synthesis, and applications, empowering scientists to effectively utilize this important building block in their research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-L-threonine methyl ester, 95% | Fisher Scientific [fishersci.ca]

- 3. Boc-L-Threonine synthesis - chemicalbook [chemicalbook.com]

- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]

- 5. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Boc-N-methyl-L-threonine from L-threonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of Boc-N-methyl-L-threonine, a valuable building block in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptide backbones is a key strategy for enhancing metabolic stability, improving cell permeability, and modulating peptide conformation. This document details two principal synthetic pathways: the direct N-methylation of Boc-L-threonine and a method involving an oxazolidinone intermediate. A third, less common route via reductive amination is also discussed. This guide includes detailed experimental protocols, quantitative data presented in structured tables for easy comparison, and visualizations of the synthetic workflows to aid in the practical application of these methodologies.

Introduction

N-methylation of amino acids is a critical modification in the design of peptide-based therapeutics.[1] This alteration, the substitution of an amide proton with a methyl group, confers several advantageous properties, including increased resistance to proteolytic degradation and enhanced membrane permeability.[1] this compound, in particular, is a valuable derivative due to the conformational constraints imposed by the β-hydroxyl group in conjunction with the N-methyl group, making it a key component in the synthesis of complex peptides with improved bioactivity and therapeutic potential.[2] This guide outlines the most common and effective methods for its synthesis from L-threonine.

Synthetic Route 1: Direct N-methylation of Boc-L-threonine

This is a straightforward two-step process involving the initial protection of the amino group of L-threonine with a tert-butyloxycarbonyl (Boc) group, followed by the methylation of the protected amine.

Experimental Protocol

Step 1: Synthesis of Boc-L-threonine

A general and high-yielding procedure for the Boc protection of L-threonine is as follows:

-

To a solution of L-threonine (e.g., 400 mg, 3.36 mmol) in a mixture of methanol (5 mL) and water (5 mL), sodium bicarbonate (434 mg, 5.17 mmol) is added.[2]

-

Di-tert-butyl dicarbonate (1.07 g, 4.90 mmol) is then added to the stirred solution.[2]

-

The reaction mixture is stirred at room temperature for 3 days.[2]

-

Upon completion, the solvent is removed under reduced pressure.[2]

-

The residue is diluted with water (20 mL) and washed with diethyl ether (2 x 20 mL) to remove any unreacted di-tert-butyl dicarbonate.[2]

-

The aqueous layer is then acidified to a pH of approximately 3 with a saturated aqueous solution of sodium bisulfite.[2]

-

The product is extracted with 2-methyltetrahydrofuran.[2]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Boc-L-threonine as a white solid.[2]

Step 2: Synthesis of this compound

The N-methylation of Boc-L-threonine can be achieved using sodium hydride and methyl iodide:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-L-threonine in anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add methyl iodide (a slight excess, e.g., 1.2 equivalents) to the solution.

-

Slowly add sodium hydride (NaH, as a 60% dispersion in mineral oil, e.g., 2.2 equivalents) in portions to the cooled, stirred solution. Vigorous bubbling (hydrogen gas evolution) will be observed.

-

After the addition of NaH is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Carefully quench the reaction by cooling it in an ice bath and slowly adding isopropyl alcohol dropwise until the bubbling ceases. Then, add water dropwise to quench any remaining NaH.

-

Remove the THF under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove mineral oil and excess methyl iodide.

-

Acidify the aqueous layer to pH 3 with a suitable acid (e.g., 1 M HCl or citric acid solution).

-

Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Data Presentation

| Step | Reactants | Reagents | Solvent | Time | Temp. | Yield | Purity | Reference |

| 1 | L-threonine | Di-tert-butyl dicarbonate, Sodium bicarbonate | Methanol/Water | 3 days | Room Temp. | 99% | >99% (HPLC) | [2][3] |

| 2 | Boc-L-threonine | Sodium hydride, Methyl iodide | THF | Overnight | Room Temp. | - | >98% (NMR) | [4] |

Yield for step 2 is not explicitly stated in the referenced literature but is generally moderate to good for this type of reaction.

Characterization Data

-

Boc-L-threonine :

-

This compound :

Synthetic Route 2: The Oxazolidinone Intermediate Method

This method involves the cyclization of an N-protected L-threonine with formaldehyde to form a 5-oxazolidinone, followed by reductive cleavage of the ring to yield the N-methylated product. While commonly reported with Fmoc or Cbz protecting groups, the principles can be adapted for a Boc-protected route.

Conceptual Experimental Workflow

-

Protection of L-threonine: Start with a suitable N-protected L-threonine derivative. For this route, a protecting group stable to the acidic conditions of oxazolidinone formation and reductive opening, and that can be later replaced by Boc or used directly if it is Boc, is required.

-

Oxazolidinone Formation: The N-protected L-threonine is condensed with paraformaldehyde in the presence of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a solvent like toluene, with azeotropic removal of water.

-

Reductive Ring Opening: The isolated oxazolidinone is then treated with a reducing agent, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (TFA), to yield the N-methylated amino acid.

-

Final Protection/Deprotection: If necessary, the initial protecting group is removed and the Boc group is introduced.

Data Presentation

| Step | Description | Key Reagents | Reported Yield (Fmoc analogue) | Reference |

| 1 & 2 | Oxazolidinone formation from Fmoc-L-threonine | Paraformaldehyde, p-toluenesulfonic acid | - | [1] |

| 3 | Reductive ring opening | Triethylsilane, Trifluoroacetic acid | 92% | [1] |

Synthetic Route 3: Reductive Amination

Direct N-methylation of L-threonine can also be achieved through reductive amination. This typically involves the reaction of the amino acid with formaldehyde to form a Schiff base or an oxazolidinone intermediate, which is then reduced.

Conceptual Experimental Protocol

-

Intermediate Formation: L-threonine is reacted with an aqueous solution of formaldehyde. The reaction may be acid-catalyzed.

-

Reduction: A reducing agent, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H₂/Pd-C), is used to reduce the intermediate in situ to N-methyl-L-threonine.

-

Boc Protection: The resulting N-methyl-L-threonine is then protected with a Boc group as described in Route 1, Step 1.

Detailed protocols with specific quantitative data for this route applied to L-threonine are less commonly reported compared to the other methods.

Mandatory Visualizations

Synthetic Pathways

Caption: Overview of the primary synthetic routes to this compound.

Experimental Workflow for Direct N-methylation

Caption: Experimental workflow for the direct N-methylation of L-threonine.

Conclusion

The synthesis of this compound from L-threonine can be effectively achieved through several synthetic routes. The direct N-methylation of Boc-L-threonine is a straightforward and high-yielding method, particularly for the initial Boc protection step. The oxazolidinone intermediate pathway also presents an efficient, albeit more complex, alternative. The choice of synthetic route will depend on the specific requirements of the research, including scale, available reagents, and the need for structural analogues. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this important N-methylated amino acid derivative for its application in peptide and medicinal chemistry.

References

Boc-N-methyl-L-threonine: A Technical Guide for Advanced Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acids, such as in Boc-N-methyl-L-threonine, represents a critical strategic modification in the development of peptide-based therapeutics. This alteration confers significant advantages, including enhanced metabolic stability, improved cell permeability, and the ability to fine-tune peptide conformation for optimal receptor binding. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in peptide chemistry. Detailed experimental protocols for its incorporation into peptide sequences are provided, alongside a discussion of its impact on modulating cell signaling pathways, positioning it as a key building block in modern drug discovery.

Core Compound Specifications

This compound is a derivative of the essential amino acid L-threonine, featuring a tert-butoxycarbonyl (Boc) protecting group on the N-methylated amine. This structure makes it an ideal reagent for solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| CAS Number | 101759-72-2 | [1] |

| Molecular Formula | C10H19NO5 | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (by NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Synonyms | Boc-N-Me-L-Thr-OH | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the protection of the amino group of L-threonine, followed by N-methylation. A common approach involves the formation of an oxazolidinone intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Boc Protection of L-Threonine

This procedure follows a standard method for the Boc protection of amino acids.

-

Dissolve L-threonine (1 equivalent) in a 1:1 mixture of methanol and water.

-

Add sodium bicarbonate (1.5 equivalents) to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.4 equivalents).

-

Stir the reaction mixture at room temperature for 24-72 hours.[2]

-

Remove the methanol by vacuum distillation.

-

Wash the remaining aqueous solution with ether.

-

Acidify the aqueous layer with a saturated solution of sodium bisulfite and extract the product with an organic solvent like 2-methyltetrahydrofuran.[2]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-L-threonine.[2]

Step 2: N-Methylation via Oxazolidinone Intermediate

This method provides an efficient route to N-methylation with good yields.

-

Condense the prepared Boc-L-threonine with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux, with azeotropic removal of water to drive the formation of the oxazolidinone ring.

-

Isolate and purify the resulting oxazolidinone intermediate by chromatography.

-

Dissolve the purified oxazolidinone in dichloromethane for the reductive ring-opening step.

-

This reductive cleavage yields the final this compound product.

-

Purify the final compound using flash column chromatography.

Applications in Peptide Synthesis and Drug Development

The incorporation of this compound into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs.

Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, significantly increasing the in-vivo half-life of the peptide.

Improved Cell Permeability: N-methylation can disrupt the hydrogen bonding network within the peptide backbone, which may lead to an increase in membrane permeability and improved oral bioavailability.

Conformational Control: The N-methyl group restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby increasing its binding affinity and selectivity for its target receptor.

This compound is a valuable building block for the synthesis of novel therapeutics, including enzyme inhibitors and receptor antagonists and agonists.[3]

Experimental Protocols for Peptide Synthesis

The incorporation of this compound into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to overcome the steric hindrance of the N-methyl group.

Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry)

This protocol outlines the manual synthesis of a peptide containing an N-methylated threonine residue.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-N-Me-Thr(tBu)-OH for the N-methylated residue)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least one hour in a reaction vessel.[3]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF.[3]

-

Coupling of Fmoc-N-Me-Thr(tBu)-OH (Double Coupling):

-

First Coupling: In a separate vial, pre-activate Fmoc-N-Me-Thr(tBu)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.[3] Add this solution to the deprotected resin and agitate for 1-2 hours.[3]

-

Second Coupling: Drain and wash the resin with DMF. Repeat the coupling step with a fresh solution of activated Fmoc-N-Me-Thr(tBu)-OH for another 1-2 hours to ensure complete reaction.[3]

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent standard amino acids. A single coupling of 30-60 minutes is typically sufficient for non-methylated amino acids.[3]

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[3] Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Modulating Signaling Pathways

Peptides containing N-methylated amino acids can exhibit altered binding affinities for their biological targets, leading to modified downstream signaling. A key area of interest is the modulation of integrin-mediated signaling. Integrins are transmembrane receptors that mediate cell-matrix interactions and trigger intracellular signaling cascades crucial for cell proliferation, differentiation, and survival.

The incorporation of N-Methyl-L-threonine into RGD (arginine-glycine-aspartic acid) peptides, which are known to bind integrins, can enhance their binding affinity. This improved binding can lead to more potent activation or inhibition of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

Conclusion

This compound is a highly valuable building block for the synthesis of peptidomimetics with enhanced therapeutic potential. Its use allows for the creation of peptides with improved stability and bioavailability. The specialized protocols required for its incorporation into peptide chains are well-established, making it an accessible tool for researchers in drug discovery. The ability of N-methylated peptides to modulate key cellular signaling pathways, such as the integrin-MAPK/ERK cascade, underscores the significant impact of this subtle structural modification on biological function.

References

An In-depth Technical Guide on the Solubility and Stability of Boc-N-methyl-L-threonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of Boc-N-methyl-L-threonine. This information is critical for the effective use of this valuable amino acid derivative in peptide synthesis, drug discovery, and other areas of chemical and pharmaceutical research. While quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes known information, data from analogous compounds, and established scientific principles to provide a thorough understanding of its physicochemical properties.

Core Properties of this compound

This compound is a synthetic amino acid derivative widely used as a building block in the synthesis of peptides with modified backbones. The presence of the N-methyl group can enhance the metabolic stability and cell permeability of peptides, making it a valuable tool in drug design.[1] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase and solution-phase peptide synthesis.[2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Synonyms | Boc-N-Me-L-Thr-OH | [3] |

| CAS Number | 101759-72-2 | [3] |

| Molecular Formula | C₁₀H₁₉NO₅ | [3] |

| Molecular Weight | 233.26 g/mol | [3] |

| Appearance | White powder | [3] |

| Storage Conditions | 0-8°C | [3] |

Solubility Profile

Table 2: Qualitative and Inferred Solubility of this compound and Related Compounds

| Solvent | This compound | Boc-L-threonine (Analogue) | N-methyl-L-threonine (Analogue) | N-Boc-L-threonine methyl ester (Analogue) | Reference |

| Water | Inferred to be sparingly soluble | Data not available | ≥ 50 mg/mL | Slightly soluble | [6][7] |

| Chloroform | Inferred to be soluble | Soluble | Data not available | Sparingly soluble | [8][9] |

| Dichloromethane | Inferred to be soluble | Soluble | Data not available | Sparingly soluble | [8][9] |

| Ethyl Acetate | Inferred to be soluble | Soluble | Data not available | Data not available | [8] |

| Dimethyl Sulfoxide (DMSO) | Inferred to be soluble | Soluble | Data not available | Data not available | [8] |

| Acetone | Inferred to be soluble | Soluble | Data not available | Data not available | [8] |

| Dimethylformamide (DMF) | Inferred to be soluble | Data not available | Data not available | Sparingly soluble | [9] |

Note: The solubility of this compound is inferred based on the known solubility of its structural analogues and the general effects of the Boc and N-methyl groups.

Stability Profile

The stability of this compound is crucial for its storage, handling, and use in chemical reactions. The primary points of potential degradation are the Boc protecting group and the amino acid structure itself.

General Stability:

-

Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is known to be stable under neutral and basic conditions but is labile to acidic conditions.[10] Strong acids will lead to its cleavage.

-

Storage: It is recommended to store the compound at refrigerated temperatures (0-8°C) to minimize degradation over time.[3]

Forced Degradation:

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not published, a general understanding of its likely degradation pathways can be inferred.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Condition | Predicted Stability | Likely Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Labile | Deprotection (loss of Boc group) to form N-methyl-L-threonine. Potential for further degradation of the amino acid backbone under harsh conditions. |

| Basic (e.g., 0.1 M NaOH) | Generally Stable | The Boc group is expected to be stable. The amino acid itself may undergo racemization or other reactions under strong basic conditions and elevated temperatures. |

| Oxidative (e.g., H₂O₂) | Potentially Labile | The threonine side chain and the N-methyl group could be susceptible to oxidation. |

| Thermal (Dry Heat) | Relatively Stable | Degradation would likely occur at elevated temperatures, potentially leading to decarboxylation or other decomposition pathways. |

| Photolytic (UV/Vis Light) | Generally Stable | The molecule does not contain significant chromophores that would suggest high photosensitivity, but testing is required for confirmation. |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to determine the solubility and stability of a compound like this compound.

Protocol for Determining Equilibrium Solubility

This protocol is based on the shake-flask method, which is a standard approach for determining the equilibrium solubility of a solid in a solvent.[11]

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, dichloromethane, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution using a syringe filter compatible with the solvent.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mol/L.

-

Repeat the experiment in triplicate for each solvent.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[12]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a stability-indicating method

-

pH meter

Procedure:

A. Hydrolytic Degradation (Acid and Base):

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH at a known concentration (e.g., 1 mg/mL).

-

Store the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

B. Oxidative Degradation:

-

Prepare a solution of this compound in a solution of 3% H₂O₂ at a known concentration.

-

Store the solution at room temperature for a defined period.

-

At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

-

Analyze the samples by HPLC.

C. Thermal Degradation:

-

Place a known amount of solid this compound in a vial.

-

Expose the solid to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven for a defined period.

-

At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

D. Photolytic Degradation:

-

Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A dark control sample should be protected from light and stored under the same conditions.

-

After the exposure period, prepare the samples for HPLC analysis and compare them to the dark control.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of this compound.

Caption: Workflow for the determination of equilibrium solubility.

Caption: General workflow for forced degradation studies.

Caption: Logical relationship of N-methylation to peptide properties.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data is sparse, a strong understanding of its likely behavior can be inferred from its chemical structure and data from analogous compounds. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters in their own laboratories. The insights into the effects of N-methylation on peptide properties underscore the importance of this compound in the development of novel peptide-based therapeutics. Further research is warranted to establish a comprehensive, quantitative physicochemical profile of this compound to facilitate its broader application in science and industry.

References

- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaguru.co [pharmaguru.co]

- 3. chemimpex.com [chemimpex.com]

- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-Boc-L-threonine methyl ester, 95% | Fisher Scientific [fishersci.ca]

- 8. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 9. Methyl N-(tert-butoxycarbonyl)-L-threoninate | 79479-07-5 [chemicalbook.com]

- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 11. pharmadekho.com [pharmadekho.com]

- 12. resolvemass.ca [resolvemass.ca]

In-Depth Technical Guide to the Spectroscopic and Massetric Analysis of Boc-N-methyl-L-threonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetically crucial amino acid derivative, Boc-N-methyl-L-threonine. Detailed experimental protocols for the synthesis and analysis of this compound are presented, alongside a discussion of the significance of N-methylated amino acids in biological signaling pathways.

Spectroscopic and Massetric Data

Precise analytical data is paramount for the verification of the chemical structure and purity of synthetic compounds used in drug development and peptide synthesis. The following tables summarize the key NMR and mass spectrometry data for this compound and its non-methylated precursor, Boc-L-threonine, for comparative purposes.

Table 1: ¹H NMR Data of Boc-Protected L-Threonine Derivatives

| Assignment | Boc-L-threonine (CDCl₃, 400 MHz) [1] | This compound (Predicted) |

| γ-CH₃ | 1.24 ppm (d) | ~1.2 ppm (d) |

| Boc (3 x CH₃) | 1.44 ppm (s) | ~1.45 ppm (s) |

| N-CH₃ | - | ~2.9 ppm (s) |

| α-CH | 4.26 ppm (d) | ~4.5 ppm (d) |

| β-CH | 4.40 ppm (d) | ~4.2 ppm (m) |

| NH | 5.52 ppm (d) | - |

| OH | 5.69 ppm (br s) | Variable |

Predicted values are based on the known effects of N-methylation on chemical shifts.

Table 2: ¹³C NMR Data of Boc-Protected L-Threonine Derivatives

| Assignment | Boc-L-threonine [2][3] | This compound (Predicted) |

| γ-CH₃ | ~20 ppm | ~20 ppm |

| Boc C(CH₃)₃ | ~28 ppm | ~28 ppm |

| N-CH₃ | - | ~35 ppm |

| α-CH | ~60 ppm | ~65 ppm |

| β-CH | ~68 ppm | ~67 ppm |

| Boc C (CH₃)₃ | ~80 ppm | ~80 ppm |

| Boc C=O | ~156 ppm | ~156 ppm |

| COOH | ~174 ppm | ~173 ppm |

Predicted values are based on typical chemical shifts for N-methylated amino acids.

Table 3: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Observed Ion (m/z) |

| Boc-L-threonine | C₉H₁₇NO₅ | 219.23 | 218 [M-H]⁻ or 220 [M+H]⁺[1] |

| This compound | C₁₀H₁₉NO₅ | 233.26[4] | 232 [M-H]⁻ or 234 [M+H]⁺ |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent analysis by NMR and mass spectrometry.

Synthesis of this compound

A common and effective method for the N-methylation of Boc-protected amino acids involves the use of sodium hydride and iodomethane.[5]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

Boc-L-threonine

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane

-

Anhydrous tetrahydrofuran (THF)

-

Isopropanol

-

1M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-L-threonine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Add iodomethane (at least 5 equivalents).

-

Carefully add sodium hydride (at least 4-5 equivalents) portion-wise to the stirred solution. Allow for the cessation of bubbling between additions.

-

After the final addition of sodium hydride, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Cool the reaction mixture back to 0°C and quench the excess sodium hydride by the slow, dropwise addition of isopropanol, followed by water.

-

Reduce the volume of the solvent in vacuo.

-

Acidify the aqueous residue to approximately pH 2-3 with 1M HCl.

-

Extract the aqueous layer with three portions of ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

NMR Spectroscopy

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).

-

Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

-

-

Processing and Analysis: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. Integrate the proton signals and assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry

Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of analysis.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer. Acquire the spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Data Interpretation: Analyze the resulting spectrum to confirm the molecular weight of the compound.

Role in Signaling Pathways

N-methylation of amino acids is a significant post-translational modification that can impact protein structure, function, and stability. The introduction of a methyl group on the nitrogen atom of an amino acid residue within a peptide or protein can influence protein-protein interactions and modulate signaling pathways.

Simplified Representation of N-Methylation in Cellular Signaling

Caption: The incorporation of N-methylated amino acids can alter peptide/protein properties, thereby modulating cellular signaling.

The presence of an N-methyl group can:

-

Increase proteolytic stability: The steric hindrance provided by the methyl group can make the adjacent peptide bond less susceptible to cleavage by proteases.

-

Influence conformation: The N-methyl group restricts the rotation around the Cα-N bond, which can favor specific secondary structures and influence the overall three-dimensional shape of a peptide.

-

Modulate receptor binding: Changes in conformation and the local electronic environment can alter the binding affinity and selectivity of a peptide for its target receptor, thereby impacting downstream signaling events.

The use of this compound and other N-methylated amino acid derivatives is therefore a critical tool for medicinal chemists and drug development professionals seeking to design peptides and peptidomimetics with enhanced therapeutic properties.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis, particularly in the widely utilized solid-phase peptide synthesis (SPPS) methodology. Its acid-labile nature allows for selective removal under conditions that maintain the integrity of the growing peptide chain and other protecting groups, making it an invaluable tool for the controlled, stepwise assembly of amino acids into complex peptides. This technical guide provides a comprehensive overview of the Boc group's role, chemistry, and application in peptide synthesis, complete with detailed experimental protocols and comparative data.

The Chemistry of the Boc Protecting Group

The Boc group is a carbamate that temporarily masks the nucleophilic α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[1][2] It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4]

The key characteristic of the Boc group is its susceptibility to cleavage under acidic conditions, which proceeds through a mechanism involving the formation of a stable tert-butyl cation.[5][6] This acid lability is central to its utility in SPPS, where it can be selectively removed without affecting the more acid-stable side-chain protecting groups or the linkage of the peptide to the solid support.[7][8]

Boc Protection of Amines

The introduction of the Boc group, or N-Boc protection, is a robust and efficient reaction. The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of Boc anhydride.[3]

Key Reagents and Conditions for Boc Protection:

| Reagent/Condition | Purpose | Typical Values/Examples |

| Boc Source | Provides the tert-butyloxycarbonyl group | Di-tert-butyl dicarbonate ((Boc)₂O)[3] |

| Base | Neutralizes the protonated amine and accelerates the reaction | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Hydroxide (NaOH)[2][3] |

| Solvent | Dissolves reactants | Dioxane, Tetrahydrofuran (THF), Acetone, Water, Dichloromethane (DCM)[5][9] |

| Temperature | Controls reaction rate | 0°C to room temperature[3] |

| Reaction Time | Time for complete reaction | 2 to 6 hours[3] |

Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[5][7] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.[5]

Common Conditions for Boc Deprotection in SPPS:

| Reagent/Condition | Purpose | Typical Concentration/Time |

| Deprotecting Agent | Acid to cleave the Boc group | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[10][11] |

| Pre-wash | Initial treatment with deprotection solution | 5 minutes[10][11] |

| Deprotection Time | Time for complete removal of the Boc group | 15 to 30 minutes[5][10][11] |

| Neutralization | To obtain the free amine from its TFA salt | 5-10% Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM[5][11][12] |

Boc Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was foundational to the development of SPPS by R. Bruce Merrifield.[8] It employs a graduated acid lability scheme where the temporary Nα-Boc group is removed by a moderate acid (TFA), while the "permanent" side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[7][8]

The Boc-SPPS workflow is a cyclical process involving:

-

Deprotection: Removal of the N-terminal Boc group.

-

Neutralization: Conversion of the resulting ammonium salt to a free amine.

-

Coupling: Formation of the peptide bond with the next Nα-Boc protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled.

Comparison with Fmoc-SPPS

The main alternative to Boc-SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The fundamental difference lies in the nature of the Nα-protecting group's lability.[7][]

| Feature | Boc-SPPS | Fmoc-SPPS |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM)[7] | Base-labile (e.g., 20% piperidine in DMF)[1] |

| Side-Chain Protection | Typically benzyl-based (acid-labile)[7] | Typically tert-butyl-based (acid-labile)[] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[7] | Moderate acid (e.g., TFA)[7] |

| Advantages | Robust, well-established; can be advantageous for reducing aggregation in certain sequences.[1][7] | Milder deprotection conditions; orthogonal to acid-labile side-chain groups; automation-friendly.[1][7] |

| Disadvantages | Requires strong, hazardous acids for final cleavage; potential for side reactions from t-butyl cations.[1][12] | Base-labile protecting group can lead to side reactions like diketopiperazine formation.[14] |

Experimental Protocols

Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.[3]

-

Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and triethylamine (3.0 equivalents) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes.

-

Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) in one portion.

-

Stirring: Stir the reaction at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Workup: Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol for a Single Cycle of Boc-SPPS

This protocol outlines the key steps for one cycle of amino acid addition in a manual Boc-SPPS.[10]

-

Resin Swelling: Place the resin in a reaction vessel and swell in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).

-

Drain and add fresh 50% TFA in DCM and agitate for an additional 15-25 minutes.[10]

-

Drain the TFA solution.

-

-

Washing: Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.[10]

-

Neutralization:

-

Wash the resin with a solution of 5% DIEA in DCM for 1-2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM to remove excess base.

-

-

Coupling:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[10]

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[10]

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using the Kaiser (ninhydrin) test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Final Cleavage from the Resin

The final step in Boc-SPPS involves cleaving the completed peptide from the solid support and simultaneously removing the side-chain protecting groups. This is typically achieved using a strong acid like HF or TFMSA.[7][11]

Example Cleavage Cocktail (Reagent K): [10]

| Component | Percentage | Purpose |

| Trifluoroacetic acid (TFA) | 82.5% | Strong acid for cleavage |

| Water | 5% | Scavenger |

| Phenol | 5% | Scavenger |

| Thioanisole | 5% | Scavenger |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |

General Cleavage Procedure:

-

Treat the dried peptide-resin with the cleavage cocktail for 1-2 hours at 0°C to room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the peptide under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

Mechanism of Boc Protection and Deprotection

Caption: Mechanism of Boc protection of a primary amine and its subsequent deprotection.

Boc-SPPS Workflow

Caption: A typical workflow for solid-phase peptide synthesis using the Boc strategy.

Potential Side Reactions in Boc-SPPS

While the Boc strategy is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.

-

t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can modify nucleophilic side chains, particularly those of tryptophan and methionine.[12] The addition of scavengers like dithiothreitol (DTE) or thioanisole to the deprotection solution can mitigate this issue.[11][12]

-

Diketopiperazine Formation: This side reaction is more prevalent in Fmoc-SPPS but can occur at the dipeptide stage in Boc-SPPS, especially with proline as one of the first two residues. In situ neutralization protocols can help suppress this side reaction.[14]

-

Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, can undergo base- or acid-catalyzed aspartimide formation.[11][14]

-

Premature Cleavage: The benzyl ester linkage in standard Merrifield resins can be partially cleaved during the repeated TFA deprotection steps, leading to loss of peptide from the resin. The use of more acid-stable linkers like the PAM (phenylacetamidomethyl) linker can reduce these losses.[11]

Conclusion

The tert-butyloxycarbonyl protecting group remains a vital tool in peptide synthesis. Its well-understood chemistry, predictable reactivity, and the wealth of established protocols make Boc-SPPS a powerful and reliable method, especially for the synthesis of long and challenging peptide sequences. While the Fmoc strategy has gained widespread adoption due to its milder conditions, a thorough understanding of the principles and practical considerations of Boc chemistry is essential for any researcher or professional involved in peptide synthesis and drug development. The choice between the Boc and Fmoc strategies ultimately depends on the specific peptide sequence, the desired scale of synthesis, and the available resources.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. csbio.com [csbio.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

N-Methylated Amino Acids: A Technical Guide to Peptide Modification for Enhanced Therapeutic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based therapeutics, the quest for enhanced stability, permeability, and potency is perpetual. Peptides, while offering high specificity and low toxicity, are often hampered by their susceptibility to proteolytic degradation and poor membrane permeability.[1][2] N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, has emerged as a powerful and versatile strategy to overcome these limitations.[3][4] This modification, found in numerous naturally occurring bioactive peptides like the immunosuppressant cyclosporine A, can profoundly alter the physicochemical properties of a peptide, leading to improved pharmacokinetic and pharmacodynamic profiles.[3][5] This in-depth technical guide provides a comprehensive overview of N-methylated amino acids, from their synthesis and incorporation into peptides to their impact on structure, function, and therapeutic potential.

The Impact of N-Methylation on Peptide Properties

The introduction of a methyl group on the peptide backbone induces significant changes in its conformational flexibility and hydrogen bonding capacity. These alterations are the primary drivers behind the enhanced properties of N-methylated peptides.

Enhanced Proteolytic Stability

N-methylation provides a steric shield that hinders the approach of proteases, which recognize and cleave specific peptide bonds.[6] The methyl group disrupts the necessary hydrogen-bonding patterns for enzymatic recognition and binding, thereby inhibiting cleavage.[6] This increased resistance to enzymatic degradation leads to a longer plasma half-life, a crucial attribute for therapeutic peptides.[1][3]

Improved Cell Permeability

A significant hurdle for many peptide drugs is their inability to cross cell membranes to reach intracellular targets. N-methylation can enhance cell permeability through two main mechanisms. Firstly, the removal of a hydrogen bond donor in the peptide backbone reduces the energetic penalty of desolvation when the peptide moves from an aqueous environment into the lipid bilayer of the cell membrane.[7] Secondly, the conformational constraints imposed by the N-methyl group can promote the formation of intramolecular hydrogen bonds, effectively shielding the polar amide groups and presenting a more hydrophobic surface to the membrane, which facilitates passive diffusion.[7][8]

Modulation of Receptor Binding Affinity and Selectivity

The conformational rigidity imparted by N-methylation can pre-organize the peptide into a bioactive conformation, leading to a more favorable interaction with its target receptor.[3][4] This can result in increased binding affinity and potency. Furthermore, by locking the peptide into a specific conformation, N-methylation can enhance selectivity for a particular receptor subtype, thereby reducing off-target effects.[4][9] However, the position of N-methylation is critical, as methylation at a site crucial for receptor interaction can also lead to a decrease in binding affinity.[9]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Proteolytic Stability

| Peptide Analog | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| Unmodified Peptide | Trypsin | 5 min | - | [10] |

| N-Me-Lys Peptide | Trypsin | > 83 hours | > 1000 | [10] |

| N-Me-Asp Peptide | Trypsin | 6 hours | 72 | [10] |

| Unmodified Somatostatin Analog | Rat Intestinal Homogenate | 15 min | - | |

| Tri-N-methylated Somatostatin Analog | Rat Intestinal Homogenate | > 24 hours | > 96 |

Table 2: Effect of N-Methylation on Cell Permeability

| Peptide | Permeability Assay | Apparent Permeability (Papp) (cm/s) | Reference |

| Cyclic Hexapeptide (unmodified) | Caco-2 | < 1 x 10⁻⁶ | [11] |

| Mono-N-methylated Cyclic Hexapeptide | Caco-2 | > 1 x 10⁻⁵ | [11] |

| Octa-arginine (R8) | Cellular Uptake Assay | Lower than Me-R8 | [12] |

| Nα-methylated octa-arginine (Me-R8) | Cellular Uptake Assay | Higher than R8 | [12] |

Table 3: Effect of N-Methylation on Receptor Binding Affinity

| Peptide Analog | Receptor | Binding Affinity (Ki, nM) | Reference |

| Somatostatin Octapeptide Agonist | SSTR2 | 1.2 | [9] |

| N-Me-Phe⁷ Analog | SSTR2 | 0.8 | [9] |

| N-Me-Lys⁵ Analog | SSTR2 | 25.6 | [9] |

| Enkephalin Analog | δ-opioid receptor | 3.5 | [9] |

| N-Me-Phe⁴ Analog | δ-opioid receptor | 1.8 | [9] |

Experimental Protocols

Synthesis of Fmoc-N-methylated Amino Acids

The synthesis of Fmoc-protected N-methylated amino acids is a prerequisite for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). A common method involves the reductive methylation of the Fmoc-amino acid.

Protocol: Reductive Methylation of Fmoc-Amino Acids

-

Dissolution: Dissolve the Fmoc-amino acid (1 equivalent) in a mixture of dichloromethane (DCM) and methanol (MeOH).

-

Aldehyde Addition: Add aqueous formaldehyde (1.5 equivalents).

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄) (2 equivalents) portion-wise while stirring at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quenching: Quench the reaction by the slow addition of water.

-

Extraction: Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

-

Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the Fmoc-N-methylated amino acid.

Incorporation of N-Methylated Amino Acids into Peptides via SPPS

The coupling of N-methylated amino acids during SPPS is more challenging than that of their primary amine counterparts due to the increased steric hindrance and reduced nucleophilicity of the secondary amine.[13][14] This often necessitates the use of more potent coupling reagents and longer reaction times.[13][15]

Protocol: SPPS Coupling of an Fmoc-N-methylated Amino Acid

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.[13]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[16]

-

Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-N-methylated amino acid (3-5 equivalents) with a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1-5 minutes.[13][15]

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours. The coupling of an N-methylated residue to another N-methylated residue is particularly difficult and may require double coupling or extended reaction times.[13][15]

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the bromophenol blue test, as the Kaiser test is not effective for secondary amines.[15] A color change from blue to yellow indicates complete coupling.[15]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[13]

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Characterization of N-Methylated Peptides

The analysis of N-methylated peptides requires special consideration due to the potential for cis/trans isomerism around the N-methylated amide bond, which can lead to peak broadening or the appearance of multiple peaks in HPLC analysis for a single compound.[17][18]

Protocol: RP-HPLC Analysis

-

Column: Use a C18 reverse-phase HPLC column.

-

Mobile Phase: Employ a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Temperature: Running the analysis at an elevated temperature (e.g., 40-60 °C) can help to coalesce the peaks corresponding to the cis/trans isomers.[17]

-

Detection: Monitor the elution profile using UV detection at 214 nm and 280 nm.[18]

-

Purity Assessment: Calculate the purity by integrating the peak area of the main product relative to the total peak area.

Protocol: Mass Spectrometry Analysis

-

Technique: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the synthesized peptide.

-

Ionization: Electrospray ionization (ESI) is a suitable method for peptide analysis.

-

Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the N-methylated peptide.

Visualizing Key Processes and Pathways

The following diagrams, generated using Graphviz, illustrate important workflows and concepts related to N-methylated peptides.

Conclusion

N-methylation of amino acids is a cornerstone of modern peptide drug design, offering a robust strategy to enhance the therapeutic potential of peptides.[3][19] By improving metabolic stability, increasing cell permeability, and modulating receptor interactions, this modification addresses many of the inherent weaknesses of natural peptides.[7][9][19] The synthetic challenges associated with the incorporation of N-methylated residues are being overcome with the development of more efficient coupling reagents and optimized protocols.[13][20] As our understanding of the conformational effects of N-methylation deepens, it will become an even more powerful tool in the rational design of next-generation peptide therapeutics with superior drug-like properties.

References

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

The Biological Significance of N-Methylated Peptides: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of native peptides as therapeutic agents. Among these modifications, N-methylation—the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group—has emerged as a powerful and versatile tool. This in-depth technical guide explores the profound biological significance of N-methylated peptides, providing a comprehensive overview of their enhanced pharmacokinetic properties, impact on bioactivity, and the experimental methodologies crucial for their evaluation.

Enhanced Pharmacokinetic Properties: Overcoming the Hurdles of Peptide Therapeutics

Native peptides often face significant challenges in clinical development due to their poor pharmacokinetic profiles, including susceptibility to enzymatic degradation and low membrane permeability. N-methylation directly addresses these limitations, significantly enhancing the "drug-like" properties of peptide candidates.[1][2]

Increased Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to proteolytic degradation.[3] The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, effectively shielding the peptide bond from enzymatic cleavage.[4] This increased stability translates to a longer in vivo half-life, a critical factor for maintaining therapeutic concentrations and reducing dosing frequency.

Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

| Peptide/Analog | Modification | Half-life in Human Serum | Fold Increase in Stability | Reference |

| Somatostatin Analog | Non-methylated | 3.5 min | - | [5] |

| Tri-N-methylated Somatostatin Analog | Tri-N-methylated | > 240 min | > 68 | [5] |

| GnRH | Unmodified | 2-6 min | - | [6] |

| [D-Lys6]-GnRH | D-amino acid substitution | 55 ± 11 min | ~9-27 | [6] |

| TA4 | Unmodified | ~1 hour (in serum) | - | [6] |

| TA4 with N-Methyl-Lysine | N-methylated | ~1.5 hours (in serum) | ~1.5 | [6] |

Improved Membrane Permeability and Oral Bioavailability

A major hurdle for peptide drugs is their poor ability to cross biological membranes, which limits their oral bioavailability. N-methylation significantly enhances membrane permeability through two primary mechanisms:

-

Reduction of Hydrogen Bond Donors: Each N-methylation removes a backbone amide proton, which is a hydrogen bond donor. This is crucial because breaking hydrogen bonds with water is energetically costly during membrane transit. By reducing the number of hydrogen bond donors, the energy barrier for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane is lowered.[5][7]

-

Conformational Control and Shielding of Polar Groups: The steric hindrance introduced by the N-methyl group restricts the rotation of the peptide backbone, influencing the overall conformation. This can promote the formation of intramolecular hydrogen bonds, which effectively shield the polar amide groups from the solvent. This "chameleonic" behavior allows the peptide to present a more hydrophobic face to the lipid membrane, facilitating its passive diffusion across the cell barrier.[5][8]

These combined effects can lead to a dramatic increase in intestinal permeability and, consequently, oral bioavailability.[9][10][11][12]

Table 2: Comparative Membrane Permeability and Oral Bioavailability of N-Methylated vs. Non-Methylated Peptides

| Peptide/Analog | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) in Caco-2 Assay | Oral Bioavailability (%) in Rat | Reference |

| Cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) | Non-methylated | 0.5 | Not Reported | [5] |

| Cyclo(Pro-Phe-D-Trp(NMe)-Lys(NMe)-Thr-Phe(NMe)) | Tri-N-methylated | 5.2 | 10 | [5] |

| Cyclic hexapeptide (MW = 755) | Tri-N-methylated | Not Reported | 28 | [8][10] |

| Poly alanine cyclic hexapeptide library (permeable analogues) | Multiple N-methylations | > 10 | Not Reported | [10] |

Modulation of Biological Activity and Receptor Selectivity

Beyond improving pharmacokinetics, N-methylation can also profoundly influence a peptide's biological activity and its selectivity for different receptor subtypes.[9][13] By constraining the peptide's conformation, N-methylation can lock it into a bioactive conformation, thereby enhancing its binding affinity and potency.[14] Conversely, it can also introduce steric clashes that reduce binding to off-target receptors, thus improving selectivity.

The strategic placement of N-methyl groups can be used as a tool in structure-activity relationship (SAR) studies to probe the bioactive conformation of a peptide. An "N-methyl scan," where each amide bond is systematically methylated, can provide valuable insights into the conformational requirements for receptor binding and activation.[9]

Signaling Pathway Modulation: The Case of Cyclosporin A